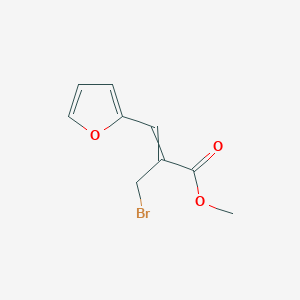acetate CAS No. 79437-79-9](/img/structure/B14450130.png)
Ethyl [(E)-(ethoxymethylidene)amino](oxo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-(ethoxymethylidene)aminoacetate is an organic compound with a complex structure that includes both ester and imine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-(ethoxymethylidene)aminoacetate typically involves the reaction of ethyl acetoacetate with ethyl formate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Common bases used in this reaction include sodium ethoxide and potassium tert-butoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of Ethyl (E)-(ethoxymethylidene)aminoacetate involves similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize waste. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (E)-(ethoxymethylidene)aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or primary amines are used under mild conditions to form amides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Amides and other esters.
Wissenschaftliche Forschungsanwendungen
Ethyl (E)-(ethoxymethylidene)aminoacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl (E)-(ethoxymethylidene)aminoacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active carboxylic acids, while the imine group can form Schiff bases with amino groups in proteins, potentially altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl (E)-(ethoxymethylidene)aminoacetate can be compared with other esters and imines:
Ethyl Acetate: A simpler ester with similar reactivity but lacking the imine group.
Ethyl Formate: Another ester with different reactivity due to the formate group.
Acetone Imine: A simpler imine that lacks the ester functionality.
The uniqueness of Ethyl (E)-(ethoxymethylidene)aminoacetate lies in its combination of ester and imine groups, which allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
79437-79-9 |
|---|---|
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
ethyl 2-(ethoxymethylideneamino)-2-oxoacetate |
InChI |
InChI=1S/C7H11NO4/c1-3-11-5-8-6(9)7(10)12-4-2/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
MGFZNQMSXKBNIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC=NC(=O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14450047.png)
![2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14450055.png)
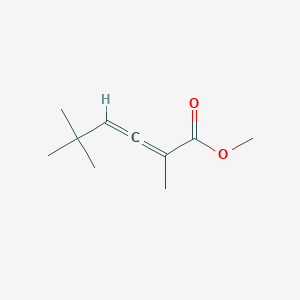
![Tetrahydroalstonate d'imidazole [French]](/img/structure/B14450064.png)

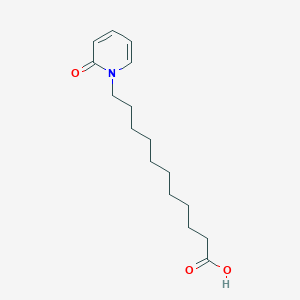
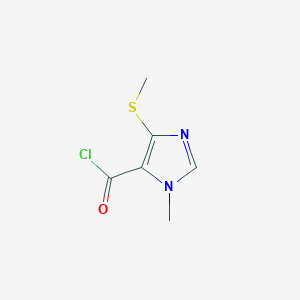

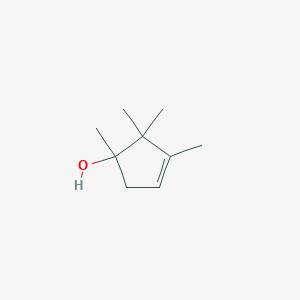
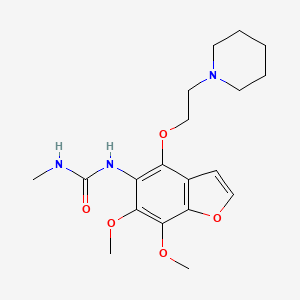

![1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14450143.png)
